![molecular formula C9H8F3NO2 B2450867 Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- CAS No. 1265612-59-6](/img/structure/B2450867.png)
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
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Overview
Description
“Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-” is a chemical compound with the CAS Number: 1265612-59-6 . It has a molecular weight of 219.16 . The compound is solid in its physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 219.16 . The InChI code for the compound is 1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-6H,1H3 , which provides information about its molecular structure.Scientific Research Applications
Electrochromic Devices
The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, which are promising anodic materials for electrochromic devices . These devices can change their color reversibly upon applying various potentials or undergoing a redox process . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
Synthesis of Pyrrole Derivatives
The compound is used in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles . These pyrrole derivatives are synthesized via chain heterocyclization . The pyrrole ring is a part of many natural compounds as well as synthetic biologically active molecules .
Anti-Cancer Compounds
In the search for new anti-cancer compounds that can be used in chemotherapy of late androgen-independent stages of prostate cancer, this compound has been used in the synthesis of A-B-C fluoroheterocyclic systems with pyrrole as the central unit B .
Anesthetic and Hypotensive Properties
Dialkylaminoalkyl esters of N-(4-hydroxyphenyl)pyrrole, which can be synthesized using this compound, exhibit anesthetic and hypotensive properties .
Antiphlogistic Compounds
N-(3-carboxyphenyl)pyrroles, which can be synthesized using this compound, are known as antiphlogistic compounds .
Anticholesteremic Properties
N-(4-phenoxyphenyl)pyrroles, which can be synthesized using this compound, have anticholesteremic properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
properties
IUPAC Name |
(NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGWVHFPSHDQW-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- |
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